N-[5,6-DIMETHYL-7-(4-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINE
Overview
Description
N-[5,6-DIMETHYL-7-(4-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINE is a complex heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5,6-DIMETHYL-7-(4-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINE typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures . The reaction conditions often require refluxing in solvents such as xylene and the use of bases to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions: N-[5,6-DIMETHYL-7-(4-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, bases like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[5,6-DIMETHYL-7-(4-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Could be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[5,6-DIMETHYL-7-(4-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINE involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways . This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one derivatives: Known for their antiproliferative activity.
Imidazole-containing compounds: Exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.
Uniqueness: N-[5,6-DIMETHYL-7-(4-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINE is unique due to its dual functionality, combining the properties of both pyrrolo[2,3-d]pyrimidine and imidazole moieties. This dual functionality enhances its potential as a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-5,6-dimethyl-7-pyridin-4-ylpyrrolo[2,3-d]pyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7/c1-14-15(2)26(16-4-7-20-8-5-16)19-17(14)18(23-12-24-19)22-6-3-10-25-11-9-21-13-25/h4-5,7-9,11-13H,3,6,10H2,1-2H3,(H,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJQICDVZQZNMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC=NC(=C12)NCCCN3C=CN=C3)C4=CC=NC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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